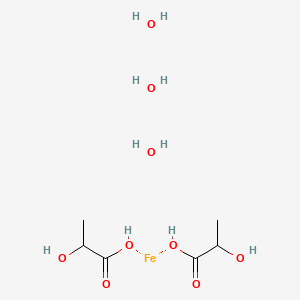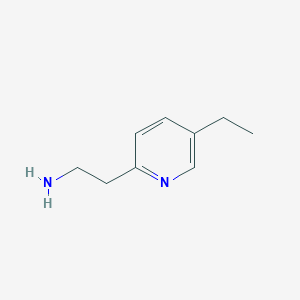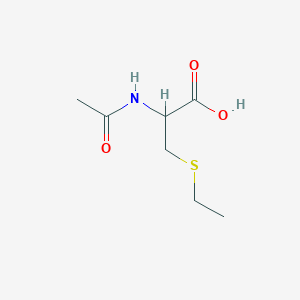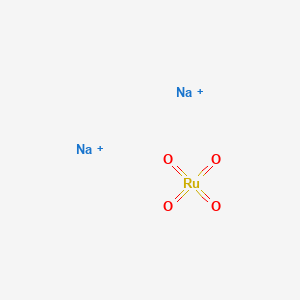
Ethyl 3-Hydroxybutyrate-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-Hydroxybutyrate-d5 is a type of impurity reference material with a molecular formula of C6H7D5O3 and a molecular weight of 137.19 . It is also known as 3-Hydroxy-butanoic Acid Ethyl Ester-d6 .
Synthesis Analysis
An efficient two-step enzymatic process has been developed for the production of ®- and (S)-ethyl-3-hydroxybutyrate (HEB), which are important chiral intermediates for the pharmaceutical market . The first reaction involves a solvent-free acetylation of racemic HEB with vinyl acetate to produce (S)-HEB. In the second reaction, ®-enriched ethyl-3-acetoxybutyrate (AEB) undergoes alcoholysis with ethanol to derive optically pure ®-HEB .Molecular Structure Analysis
The molecular structure of Ethyl 3-Hydroxybutyrate-d5 is represented by the formula C6H7D5O3 . The non-deuterated form, Ethyl 3-hydroxybutyrate, has a molecular formula of C6H12O3 .Chemical Reactions Analysis
Ethyl 3-Hydroxybutyrate-d5 is involved in various chemical reactions. For instance, it is formed as a product of the normal metabolism of fatty acid oxidation . In microorganisms, 3-HB mainly serves as a substrate for the synthesis of polyhydroxybutyrate, a reserve material .Physical And Chemical Properties Analysis
Ethyl 3-Hydroxybutyrate-d5 is a neat product . The non-deuterated form, Ethyl 3-hydroxybutyrate, is a clear colorless liquid .Scientific Research Applications
Therapeutic Potential in Cancer Cachexia
Ethyl 3-Hydroxybutyrate (EHB) has been studied for its potential to alleviate skeletal muscle wasting in cancer cachexia . In a study, EHB administration in cachectic mice significantly increased 3-hydroxybutyrate (3-HB) levels in the serum and gastrocnemius of mice . This treatment alleviated cachexia-related symptoms, ameliorated skeletal muscle atrophy, and improved survival in cachectic mice .
Anti-Tumor Effects
The administration of EHB in cachectic mice significantly reduced tumor weights, indicating the anti-tumor effects of 3-HB . This suggests that EHB could be used as a potential therapeutic agent in cancer treatment.
Counteracting Muscle Atrophy
The addition of 3-HB to the culture medium significantly attenuated the C2C12 myotube atrophy induced by the culture supernatant of CT26 cell lines . This highlights its potential to counteract the destructive effects of tumor-derived elements on muscle tissue.
Metabolic Homeostasis
NMR-based metabolomics analysis revealed that the anti-cachexia effects of 3-HB treatment can be attributed to the promotion of the TCA cycle and the attenuation of proteolysis, the promotion of protein synthesis and the improvement of metabolic homeostasis .
Anti-Inflammatory and Antioxidant Capacity
The treatment of 3-HB resulted in a reduction in inflammation and an enhancement of the antioxidant capacity . This suggests that EHB could be used as a potential therapeutic agent in conditions characterized by inflammation and oxidative stress.
Food Additive
Ethyl 3-hydroxybutyrate (EHB) is a commonly used food additive found in wine and Tribolium castaneum . It was originally discovered as a flavoring compound in wine, and is commonly used as a food additive due to its pleasant aroma and fruity flavor .
Mechanism of Action
Target of Action
Ethyl 3-Hydroxybutyrate-d5 (EHB) primarily targets skeletal muscle tissues . It plays a significant role in alleviating skeletal muscle wasting, particularly in conditions like cancer cachexia .
Mode of Action
EHB works by increasing the levels of 3-hydroxybutyrate (3-HB) in the serum and gastrocnemius of mice . This increase in 3-HB levels is achieved through the administration of EHB . The compound interacts with its targets, leading to significant changes such as the alleviation of cachexia-related symptoms, amelioration of skeletal muscle atrophy, and improvement of survival in cachectic mice .
Biochemical Pathways
The administration of EHB affects several biochemical pathways. It promotes the TCA cycle and attenuates proteolysis, leading to the promotion of protein synthesis and the improvement of metabolic homeostasis . Additionally, it reduces inflammation and enhances the antioxidant capacity . These changes in the biochemical pathways result in the anti-cachexia effects of 3-HB treatment .
Pharmacokinetics
Upon administration, EHB is metabolized to increase the levels of 3-HB in the serum and gastrocnemius of mice .
Result of Action
The administration of EHB results in several molecular and cellular effects. It alleviates cachexia-related symptoms, ameliorates skeletal muscle atrophy, and improves survival in cachectic mice . Furthermore, the supplementation of cachectic mice with 3-HB by EHB administration significantly reduces tumor weights, indicating the anti-tumor effects of 3-HB .
Safety and Hazards
Ethyl 3-Hydroxybutyrate-d5 is a controlled product and may require documentation to meet relevant regulations . The non-deuterated form, Ethyl 3-hydroxybutyrate, is classified as a combustible liquid . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .
Future Directions
Ethyl 3-Hydroxybutyrate-d5 is a high-quality reference standard used for reliable pharmaceutical testing . The non-deuterated form, 3-Hydroxybutyrate, shows promising therapeutic properties and is being studied for its potential in treating diseases such as colitis . It is also being explored for its role in modulating the gut microbiome .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 3-Hydroxybutyrate-d5 involves the conversion of starting material, 3-bromobutan-2-one-d5, into the final product through a series of reactions.", "Starting Materials": [ "3-bromobutan-2-one-d5", "Sodium borohydride", "Ethanol", "Sodium hydroxide", "Hydrochloric acid", "Water", "Sodium sulfate" ], "Reaction": [ "Step 1: 3-bromobutan-2-one-d5 is reacted with sodium borohydride in ethanol to yield the corresponding alcohol, 3-hydroxybutan-2-one-d5.", "Step 2: 3-hydroxybutan-2-one-d5 is treated with sodium hydroxide to generate the enolate ion.", "Step 3: The enolate ion is then reacted with ethyl iodide to form Ethyl 3-Hydroxybutyrate-d5.", "Step 4: The final product is purified by acidification with hydrochloric acid, extraction with water, and drying with sodium sulfate." ] } | |
CAS RN |
1206486-01-2 |
Product Name |
Ethyl 3-Hydroxybutyrate-d5 |
Molecular Formula |
C₆H₇D₅O₃ |
Molecular Weight |
137.19 |
synonyms |
3-Hydroxy-butanoic Acid Ethyl Ester-d6; 3-hydroxy-butyric acid ethyl ester-d6; β-Hydroxy-butyric Acid Ethyl Ester-d6; (±)-3-Hydroxybutanoic acid ethyl ester-d6; (±)-Ethyl 3-hydroxybutyrate-d6; 3-Hydroxybutanoic acid ethyl ester-d6; 3-Hydroxybutyric a |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1144334.png)

![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monosodium salt](/img/structure/B1144341.png)




